molecular formula C24H21Br2N3O8 B11549999 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate

2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate

Cat. No.: B11549999
M. Wt: 639.2 g/mol
InChI Key: YCPMUBZBLWMTRF-IPBVOBEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate is a complex organic compound characterized by its unique structure, which includes bromine atoms, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Formylation: Addition of formyl groups to the aromatic ring.

    Amidation: Formation of amide bonds through reactions with amines.

    Coupling Reactions: Use of coupling agents to link different molecular fragments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of bromine atoms, a furan ring, and various functional groups distinguishes this compound from others. Its specific structure and properties make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H21Br2N3O8

Molecular Weight

639.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C24H21Br2N3O8/c1-33-18-8-13(9-19(34-2)22(18)35-3)23(31)27-12-20(30)29-28-11-14-7-15(25)10-16(26)21(14)37-24(32)17-5-4-6-36-17/h4-11H,12H2,1-3H3,(H,27,31)(H,29,30)/b28-11+

InChI Key

YCPMUBZBLWMTRF-IPBVOBEMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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